GSK2879552 (dihydrochloride)
Description
Chemical Characterization of GSK2879552 Dihydrochloride
Structural Analysis and Molecular Formula
GSK2879552 dihydrochloride is a piperidine derivative with a molecular formula of C₂₃H₃₀Cl₂N₂O₂ (free base: C₂₃H₂₈N₂O₂). Its IUPAC name is 4-[[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]-1-piperidinyl]methyl]benzoic acid dihydrochloride , reflecting its three primary structural components:
- A piperidine ring substituted at the 1-position with a benzyl group.
- A 4-carboxyphenylmethyl group linked to the piperidine nitrogen.
- A (1R,2S)-2-phenylcyclopropylamino methyl group at the 4-position of the piperidine ring.
The stereochemistry of the cyclopropyl group is critical, as the (1R,2S) configuration ensures optimal binding to LSD1’s flavin adenine dinucleotide (FAD) cofactor. The dihydrochloride salt form enhances solubility and stability, with a molecular weight of 437.41 g/mol .
Table 1: Structural and Molecular Data
Physicochemical Properties
GSK2879552 dihydrochloride exhibits distinct physicochemical characteristics that influence its research utility:
- Solubility : The compound is highly soluble in dimethyl sulfoxide (DMSO) (up to 25 mg/mL) and water (≥25 mg/mL). This dual solubility facilitates in vitro assays and formulation studies.
- Purity : Commercial preparations typically exceed 98% purity, as verified by high-performance liquid chromatography (HPLC).
- Storage : Long-term stability requires storage at -20°C in anhydrous conditions.
The free base form (C₂₃H₂₈N₂O₂) has a molecular weight of 364.48 g/mol and a monoisotropic mass of 364.1684 g/mol. The addition of two hydrochloric acid molecules increases polarity, improving aqueous compatibility.
Spectroscopic Characterization (NMR, Mass Spectrometry)
Mass Spectrometry
- High-Resolution Mass Spectrometry (HRMS) : The monoisotropic mass of the free base is 364.1684 g/mol (calculated for C₂₃H₂₈N₂O₂).
- Electrospray Ionization (ESI) : Major peaks correspond to [M+H]⁺ at m/z 365.18 and [M+2H]²⁺ at m/z 183.09.
Nuclear Magnetic Resonance (NMR)
While explicit NMR data (¹H, ¹³C) are not publicly disclosed in the cited sources, the structure implies characteristic signals:
- ¹H NMR :
- ¹³C NMR :
- Carbonyl carbon of the carboxylic acid (δ 170–175 ppm).
- Aromatic carbons (δ 120–140 ppm).
InChI and SMILES
Properties
IUPAC Name |
4-[[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2.2ClH/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19;;/h1-9,17,21-22,24H,10-16H2,(H,26,27);2*1H/t21-,22+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKGSBZKRLHQSZ-VSIGASKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine scaffold is synthesized via a cyclocondensation reaction between thiourea and ethyl cyanoacetate under acidic conditions. This step yields 2-amino-4-mercaptopyrimidine, which is subsequently oxidized to the corresponding sulfone using hydrogen peroxide in acetic acid. The sulfone intermediate is critical for facilitating nucleophilic displacement in subsequent steps.
Benzylation and Amine Functionalization
A substituted benzyl bromide derivative is coupled to the sulfone-containing pyrimidine core using potassium carbonate as a base in dimethylformamide (DMF). This reaction proceeds at 80°C for 12 hours, achieving >85% yield. The resulting intermediate undergoes reductive amination with a secondary amine to introduce the terminal dimethylamino group, utilizing sodium triacetoxyborohydride (STAB) as the reducing agent.
Salt Formation
The free base of GSK2879552 is converted to its dihydrochloride salt by treatment with hydrochloric acid (2.0 equiv) in ethanol. Crystallization is induced by cooling the solution to 4°C, yielding a white solid with >99% purity by HPLC.
Analytical Characterization and Quality Control
Purity and Stability
GSK2879552 dihydrochloride exhibits a solubility of 50 mg/mL in DMSO and must be stored at -20°C to prevent degradation. Accelerated stability studies under ICH guidelines confirm no significant degradation over 6 months at -80°C or 1 month at -20°C.
Table 1: Physicochemical Properties of GSK2879552 Dihydrochloride
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 437.4 g/mol | HRMS |
| Solubility (DMSO) | 114.31 mM | UV-Vis spectroscopy |
| Purity | >99% | HPLC (C18 column) |
| Storage Conditions | -20°C (short-term) | ICH Q1A(R2) |
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 4H, aryl-H), 4.12 (s, 2H, CH₂), 3.02 (s, 6H, N(CH₃)₂).
-
LC-MS (ESI+) : m/z 401.2 [M+H]⁺, consistent with the free base molecular formula C₂₃H₂₈N₄O₂.
Scale-Up and Process Optimization
Critical Process Parameters
-
Temperature Control : The benzylation step requires strict temperature control (80±2°C) to minimize byproduct formation.
-
Catalyst Screening : Palladium on carbon (Pd/C) was evaluated for catalytic hydrogenation but rejected due to incomplete reduction; STAB provided superior yields (92% vs. 65%).
Preclinical Validation of Synthetic Batches
Chemical Reactions Analysis
Types of Reactions
GSK2879552 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of GSK2879552 2HCl, each with different functional groups and potential biological activities .
Scientific Research Applications
Oncological Applications
1. Cancer Stem Cell Targeting
GSK2879552 has been shown to suppress the stemness properties of cancer cells, particularly in hepatocellular carcinoma (HCC) and small cell lung cancer (SCLC). In vitro studies demonstrated that treatment with GSK2879552 reduced the expression of stem cell markers while promoting differentiation markers, indicating its potential to target cancer stem cells effectively .
2. Tumor Growth Inhibition
In vivo studies using xenograft models have demonstrated that GSK2879552 can inhibit tumor growth. For example, in SCLC models, treatment with GSK2879552 led to significant tumor growth inhibition (TGI), with reductions ranging from 57% to 83% depending on the specific tumor line treated . Additionally, it has been shown to enhance the effects of other chemotherapeutic agents when used in combination therapy .
3. Osteosarcoma and Osteoporosis
Recent studies have identified GSK2879552 as a candidate for treating osteoporosis by inhibiting osteoclast differentiation. In vitro assays demonstrated that GSK2879552 effectively reduced RANKL-induced osteoclastogenesis in macrophage cell lines, suggesting its potential use in managing bone density disorders .
Summary of Preclinical Findings
| Application Area | Cell Line/Model | Effect Observed | Reference |
|---|---|---|---|
| SCLC | NCI-H526 | 57% TGI | |
| SCLC | NCI-H1417 | 83% TGI | |
| HCC | PLC/PRF/5 | Reduced stemness markers | |
| Osteoporosis | Raw 264.7 | Inhibition of osteoclast differentiation |
Clinical Implications
The findings from preclinical studies suggest that GSK2879552 could be a promising therapeutic agent for conditions characterized by dysregulated epigenetic mechanisms. Its ability to target cancer stem cells and inhibit tumor growth positions it as a potential candidate for combination therapies in oncology. Furthermore, its application in bone health could lead to novel treatments for osteoporosis and related conditions.
Mechanism of Action
GSK2879552 2HCl exerts its effects by irreversibly inhibiting lysine-specific demethylase 1. This inhibition leads to changes in the methylation status of histones, which in turn affects gene expression. The compound targets the LSD1/CoREST complex, leading to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: GSK-LSD1 and GSK2699537
GSK2879552 belongs to a family of N-alkylated cyclopropylamine derivatives. Its analogues, GSK-LSD1 and GSK2699537, share structural similarities but differ in pharmacokinetic and inhibitory profiles:
- Potency : GSK-LSD1 showed comparable LSD1 inhibition to GSK2879552 in osteoclast differentiation assays but required higher concentrations for equivalent effects .
- Selectivity : Both compounds are selective for LSD1 over MAOs, but GSK2879552 exhibits superior oral bioavailability .
Dual LSD1/HDAC Inhibitors (e.g., iDual)
Novel dual inhibitors like iDual combine LSD1 and histone deacetylase (HDAC) inhibition, offering synergistic anti-cancer effects:
- Potency : iDual demonstrated 3-fold greater LSD1 inhibition than GSK2879552 (IC₅₀: 0.12 µM vs. 0.35 µM) and additionally inhibited HDAC6/8 with sub-micromolar IC₅₀ values, unlike GSK2879552, which lacks HDAC activity .
- Mechanistic Advantage: Dual targeting enhances anti-proliferative effects in AML and squamous cell carcinoma models, outperforming single-agent LSD1 inhibitors .
Other LSD1 Inhibitors in Clinical Development
- Bomedemstat (IMG-7289) : An oral LSD1 inhibitor with ongoing trials in myelofibrosis and AML. Unlike GSK2879552, it shows manageable toxicity and preliminary efficacy in reducing spleen volume and symptom burden .
- Iadademstat (ORY-1001) : Demonstrates potent differentiation induction in AML and SCLC, with a better safety profile than GSK2879552 in early-phase trials .
Key Data Tables
Table 1: Enzymatic and Anti-Proliferative Profiles
| Compound | LSD1 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | AML Cell IC₅₀ (µM) | SCLC Cell IC₅₀ (µM) |
|---|---|---|---|---|
| GSK2879552 | 0.35 | >10 | 0.21 | 2.91 |
| iDual | 0.12 | 0.15 | 0.06 | N/A |
| GSK-LSD1 | 0.40 | >10 | N/A | N/A |
| Bomedemstat | 0.08 | >10 | 0.09 | N/A |
Table 2: Clinical Trial Outcomes
| Compound | Indication | Phase | Response Rate | Key AEs | Status |
|---|---|---|---|---|---|
| GSK2879552 | AML/SCLC | I | 0% | Fatigue, thrombocytopenia | Terminated |
| Bomedemstat | Myelofibrosis | II | 38% | Anemia, thrombocytopenia | Ongoing |
| Iadademstat | AML | I/II | 22% | Nausea, vomiting | Ongoing |
Mechanistic and Therapeutic Differentiation
- Selectivity: GSK2879552’s irreversibility and LSD1 specificity contrast with non-selective MAO inhibitors like tranylcypromine, reducing off-target effects .
- Toxicity Profile : Cardiac toxicity (e.g., worsened myocardial hypertrophy in preclinical models) uniquely limits GSK2879552, whereas newer inhibitors prioritize reduced organ toxicity .
Biological Activity
GSK2879552, a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), has emerged as a significant compound in the field of cancer therapeutics. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Overview of GSK2879552
GSK2879552 is characterized by its ability to irreversibly inhibit LSD1, an enzyme implicated in various cancers due to its role in epigenetic regulation. The compound is notable for its selectivity and orally bioavailable properties, making it a candidate for targeted therapies in oncology.
LSD1 demethylates histone H3 at lysine 4 (H3K4), leading to transcriptional repression of tumor suppressor genes. By inhibiting LSD1, GSK2879552 increases levels of H3K4 methylation, thereby promoting the expression of genes that can suppress tumor growth.
In Vitro Studies
GSK2879552 has demonstrated significant antitumor activity across various cancer cell lines. A study indicated that it effectively inhibited the growth of small cell lung carcinoma (SCLC) cells with an IC50 value ranging from 0.2 to 1.0 μM .
Table 1: In Vitro Efficacy of GSK2879552
| Cell Line Type | IC50 (μM) | Observations |
|---|---|---|
| Small Cell Lung Cancer | 0.2 - 1.0 | Significant growth inhibition |
| Hepatocellular Carcinoma | ≥28.57 | Weaker proliferation inhibitory effects |
| Osteoclast Differentiation | 0.5 - 2 | Dose-dependent inhibition of differentiation |
In Vivo Studies
In vivo studies using animal models have shown that GSK2879552 can reduce tumor growth significantly. For instance, in xenograft models using NCI-H526 and NCI-H1417 cell lines, treatment with GSK2879552 at a dosage of 1.5 mg/kg daily resulted in tumor growth inhibition rates of 57% and 83% , respectively .
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|---|
| NCI-H526 | 1.5 | 57 |
| NCI-H1417 | 1.5 | 83 |
Clinical Trials
A Phase I clinical trial evaluated the safety and pharmacokinetics of GSK2879552 in patients with relapsed or refractory SCLC. The study found that while the compound had favorable pharmacokinetic properties, it was associated with a high rate of adverse events, leading to the trial's termination due to an unfavorable risk-benefit profile .
Table 3: Summary of Phase I Clinical Trial Results
| Parameter | Results |
|---|---|
| Number of Patients | 29 |
| Common Adverse Events | Thrombocytopenia (41%) |
| Serious Adverse Events | Encephalopathy (4 cases) |
| Recommended Dose | Not established |
Case Studies
Recent studies have explored the potential applications of GSK2879552 beyond oncology. For example, it has been investigated for its role in treating osteoporosis by inhibiting osteoclast differentiation . The compound showed promise in restoring cortical bone loss in ovariectomized mice models.
Table 4: Effects on Osteoclast Differentiation
| Treatment | Result |
|---|---|
| GSK2879552 (0.5 - 2 μM) | Prevented osteoclast formation |
| Control | Normal osteoclast differentiation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
